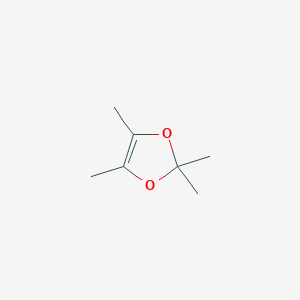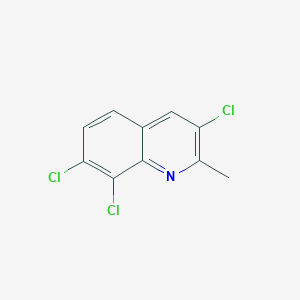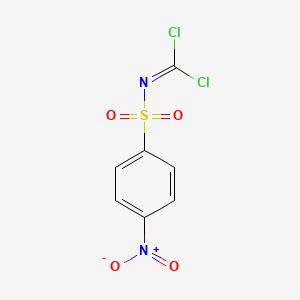![molecular formula C11H16Cl2 B14414350 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane CAS No. 83387-33-1](/img/structure/B14414350.png)
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[410]heptane is a bicyclic organic compound characterized by the presence of two chlorine atoms, a methyl group, and a prop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cycloheptane derivatives.
Formation of Bicyclic Structure: The bicyclic structure is formed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Addition of Methyl and Prop-1-en-2-yl Groups: The final steps involve the addition of the methyl and prop-1-en-2-yl groups through alkylation reactions, using reagents such as methyl iodide and prop-1-en-2-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product.
化学反応の分析
Types of Reactions
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or hydrogen gas, can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific active sites, altering the activity of the target molecules and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
7,7-Dichloro-1-methylbicyclo[4.1.0]heptane: Lacks the prop-1-en-2-yl group, leading to different chemical properties and reactivity.
1-Methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane: Lacks the chlorine atoms, resulting in different biological activity and applications.
7,7-Dichloro-4-prop-1-en-2-ylbicyclo[4.1.0]heptane:
Uniqueness
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane is unique due to the combination of its bicyclic structure, chlorine atoms, and specific functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
83387-33-1 |
|---|---|
分子式 |
C11H16Cl2 |
分子量 |
219.15 g/mol |
IUPAC名 |
7,7-dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16Cl2/c1-7(2)8-4-5-10(3)9(6-8)11(10,12)13/h8-9H,1,4-6H2,2-3H3 |
InChIキー |
AXKHZXQWMPAXQC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1CCC2(C(C1)C2(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)
![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)



![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)




![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
